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Executive Summary
Certepetide, also known as CEND-1 and formerly as iRGD, is a first-in-class cyclic

nonapeptide currently under investigation as a tumor-penetrating agent to enhance the efficacy

of co-administered anti-cancer therapies. Its discovery stemmed from research into tumor-

homing peptides, leading to the identification of a unique dual-receptor targeting mechanism.

Certepetide first binds to αv integrins, which are overexpressed on tumor endothelial cells, and

is subsequently cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-

end Rule (CendR) motif that then binds to neuropilin-1 (NRP-1), activating a transport pathway

that increases the permeability of the tumor microenvironment to co-administered drugs.

Preclinical studies have demonstrated its ability to significantly enhance the intra-tumoral

concentration and efficacy of various chemotherapeutic agents in a range of solid tumor

models. Clinical trials, particularly in metastatic pancreatic ductal adenocarcinoma (mPDAC),

have shown promising results, with a favorable safety profile and encouraging signs of anti-

tumor activity when combined with standard-of-care chemotherapy. This technical guide

provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical

development of Certepetide.

Discovery and Scientific Rationale
The development of Certepetide originated from the work of Dr. Erkki Ruoslahti and

colleagues in the field of tumor-targeting peptides. The initial research focused on identifying
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peptides that could selectively home to tumors. Through in vivo phage display screening in

tumor-bearing mice, a cyclic peptide with the sequence CRGDKGPDC, termed iRGD, was

identified.[1][2] This peptide demonstrated a remarkable ability to not only target tumor

vasculature but also to penetrate deep into the extravascular tumor tissue.[1][2]

The key innovation behind iRGD, and subsequently Certepetide, is its sequential, multi-step

targeting mechanism. Unlike traditional RGD peptides that only bind to integrins on the surface

of tumor blood vessels, iRGD was found to undergo a proteolytic cleavage in the tumor

microenvironment. This cleavage event is critical as it unmasks a C-terminal R/KXXR/K motif,

known as a CendR motif.[3] This newly exposed motif has a high affinity for neuropilin-1 (NRP-

1), a receptor also overexpressed in many tumors. The binding to NRP-1 is the crucial second

step that triggers a transient increase in vascular and tissue permeability, effectively creating a

conduit for the enhanced delivery of co-administered therapeutic agents into the tumor

parenchyma.

Mechanism of Action
The mechanism of action of Certepetide can be summarized in a three-step process:

Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the cyclic structure of

Certepetide recognizes and binds to αvβ3 and αvβ5 integrins, which are selectively

upregulated on the surface of endothelial cells within the tumor vasculature.

Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, Certepetide is

cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA)

and certain matrix metalloproteinases (MMPs), which are abundant in the tumor

microenvironment. This cleavage exposes the CendR motif (CRGDK/R) at the C-terminus of

the peptide.

Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to

neuropilin-1 (NRP-1). This interaction activates a temporary, localized increase in

macropinocytosis and other transport pathways across the endothelial barrier and through

the tumor tissue. This "activated transport" allows for a significant influx of co-administered

anti-cancer drugs into the tumor, increasing their concentration at the site of action.
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This dual-targeting mechanism provides a high degree of tumor specificity, as both αv integrins

and the necessary proteases are predominantly found in the tumor microenvironment, thus

minimizing off-target effects.
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Figure 1: Certepetide (CEND-1) Signaling Pathway.

Preclinical Development
A substantial body of preclinical research has validated the mechanism of action and

therapeutic potential of Certepetide (as iRGD) in various solid tumor models.

In Vitro Studies
Cell Migration and Invasion Assays: In vitro studies demonstrated that the CendR motif of

iRGD could inhibit the migration of tumor cells in a neuropilin-1 dependent manner,

suggesting a potential anti-metastatic effect.

In Vivo Studies
Tumor Penetration and Drug Accumulation: Key in vivo experiments in mice bearing various

human tumor xenografts (including prostate, breast, and pancreatic cancer) showed that co-

administration of iRGD significantly enhanced the accumulation of fluorescently labeled

dextrans and chemotherapeutic drugs like doxorubicin within the tumor tissue. One study

reported an approximately threefold increase in the accumulation of co-administered Evans

blue dye in tumors.

Enhanced Anti-Tumor Efficacy: The increased drug accumulation translated to improved

therapeutic outcomes. Co-administration of iRGD with various chemotherapies resulted in
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greater tumor growth inhibition and prolonged survival in animal models compared to

chemotherapy alone.

Pharmacokinetics: Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys

have been conducted. In mice, the plasma half-life of CEND-1 was approximately 25

minutes. Despite this relatively short half-life, the tumor penetration effect was observed to

last for at least 24 hours after a single injection.

Preclinical Data Summary
Study Type Cancer Model Key Finding

Quantitative
Result

Reference

In Vivo
Prostate Cancer

(PC-3)

Enhanced

doxorubicin

accumulation in

tumors

Not specified

In Vivo
Breast Cancer

(BT474)

Slight reduction

in tumor growth

with nab-

paclitaxel

Not specified

In Vivo

Pancreatic

Cancer (Patient-

derived

xenografts)

Effective drug

accumulation

and tumor

reduction with

gemcitabine

Not specified

In Vivo
Various solid

tumors

Increased tumor

accumulation of

Evans blue dye

~3-fold increase

Pharmacokinetic

s
Mice

Plasma half-life

of CEND-1
~25 minutes

Pharmacokinetic

s
Rats

Plasma half-life

of CEND-1
~30 minutes

Pharmacokinetic

s
Dogs

Plasma half-life

of CEND-1
~40 minutes
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Clinical Development
The promising preclinical data led to the clinical development of Certepetide (CEND-1), with a

primary focus on metastatic pancreatic ductal adenocarcinoma (mPDAC), a notoriously

difficult-to-treat cancer with a dense stromal barrier that limits drug penetration.

Phase 1 Clinical Trial (NCT03517176)
A first-in-human, open-label, multicenter Phase 1 study was conducted in Australia to evaluate

the safety, tolerability, pharmacokinetics, and preliminary efficacy of CEND-1 in combination

with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.

Experimental Protocol:

Study Design: The trial consisted of a dose-escalation phase followed by an expansion

phase.

Patient Population: Patients with histologically confirmed metastatic pancreatic ductal

adenocarcinoma who had not received prior chemotherapy for metastatic disease.

Treatment Regimen: Patients received CEND-1 as an intravenous infusion on days 1, 8, and

15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m²) and

nab-paclitaxel (125 mg/m²). The dose of CEND-1 was escalated in different cohorts.

Key Findings:

Safety and Tolerability: The combination of CEND-1 with gemcitabine and nab-paclitaxel was

well-tolerated, with no dose-limiting toxicities observed. The adverse event profile was

generally consistent with that of gemcitabine and nab-paclitaxel alone.

Pharmacokinetics: In patients, the plasma half-life of CEND-1 was approximately 2 hours.

Efficacy: The study showed encouraging signs of anti-tumor activity.
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Efficacy Endpoint Result Reference

Overall Response Rate (ORR) 59%

Disease Control Rate (DCR) Not specified

Median Progression-Free

Survival (PFS)
8.8 - 9.7 months

Median Overall Survival (OS) 13.2 months

Ongoing and Future Clinical Trials
The positive results from the Phase 1 trial have prompted further clinical investigation of

Certepetide.

Phase 2 ASCEND Trial (NCT05042128): A randomized, double-blind, placebo-controlled

Phase 2 trial is currently underway to further evaluate the efficacy and safety of Certepetide
in combination with gemcitabine and nab-paclitaxel in patients with mPDAC.

Phase 1/2a CENDIFOX Trial (NCT05121038): This trial is evaluating CEND-1 in combination

with FOLFIRINOX as a neoadjuvant therapy for resectable or borderline resectable

pancreatic, colorectal, and appendiceal cancers. Preliminary results in the pancreatic cancer

cohort showed an R0 resection rate of 50% and a 2-year overall survival rate of 60%.
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Figure 2: Workflow of the Phase 1 Clinical Trial (NCT03517176).
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Future Directions and Conclusion
Certepetide (CEND-1) represents a novel and promising approach to cancer therapy by

addressing the critical challenge of drug delivery to solid tumors. Its unique, tumor-specific

mechanism of action allows for the enhanced penetration of a wide range of co-administered

anti-cancer agents, potentially improving their efficacy and therapeutic index. The encouraging

results from early clinical trials in metastatic pancreatic cancer have paved the way for further

investigation in this and other solid tumors. Ongoing and future studies will be crucial in

defining the role of Certepetide in the oncology treatment landscape and its potential to

improve outcomes for patients with difficult-to-treat cancers. The ability of Certepetide to

modulate the tumor microenvironment may also hold promise for combination with other

therapeutic modalities, including immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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